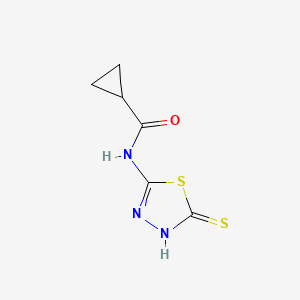

N-(5-mercapto-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(5-Mercapto-1,3,4-thiadiazol-2-yl)acetamide is a compound with the CAS Number: 32873-56-6. It has a molecular weight of 175.24 . It is a solid at room temperature .

Synthesis Analysis

While the specific synthesis process for N-(5-mercapto-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide is not available, similar compounds are often synthesized via an amidation reaction .Molecular Structure Analysis

The Inchi Code for N-(5-Mercapto-1,3,4-thiadiazol-2-yl)acetamide is 1S/C4H5N3OS2/c1-2(8)5-3-6-7-4(9)10-3/h1H3, (H,7,9) (H,5,6,8) .Applications De Recherche Scientifique

Synthesis and Structural Studies

Synthesis and Crystal Structures of Mercapto Functionalised 1,3,4-Thiadiazoles : This study describes the synthesis and crystal structures of three mercapto functionalised 1,3,4-thiadiazoles. The solid state of 2-mercapto-5-methyl-1,3,4-thiadiazole forms a thioamide tautomer, confirmed by FTIR, Raman spectroscopy, and X-ray crystallography (Hipler, Winter, & Fischer, 2003).

Synthesis of Novel 1,2,4-Triazoles, Triazolothiadiazines and Triazolothiadiazoles : A series of new N-substituted-3-mercapto-1,2,4-triazoles, triazolo[1,3,4]thiadiazines, and triazolo[1,3,4]thiadiazoles have been synthesized, starting from isonicotinic acid hydrazide. Their structures were confirmed by spectral data and elemental analyses (Kamel & Abdo, 2014).

Anticancer Applications

- Anticancer Activity of Triazolothiadiazole Derivatives : A study on the synthesis of a series of 1,2,4-triazolo[3,4-b]thiadiazoles revealed that fourteen of the newly synthesized compounds exhibited in vitro anticancer activity (Bhat, Prasad, Poojary, & Holla, 2004).

Corrosion Inhibition

- Inhibition of Copper Corrosion : The study of 2-amino-5-mercapto-1,3,4-thiadiazole and 2-methyl-5-mercapto-1,3,4-thiadiazole revealed their efficiency as copper corrosion inhibitors in neutral chloride environments, as investigated by density-functional quantum-chemical approach and impedance spectroscopy (Blajiev & Hubin, 2004).

Sensor Applications

- Potentiometric Behavior of Mercapto Thiadiazoles : Comparative studies of the potentiometric behavior of three mercapto compounds self-assembled on gold nanoparticles as ionophores in carbon paste electrodes have been conducted. These compounds exhibit high selectivity for copper ions (Mashhadizadeh, Khani, Foroumadi, & Sagharichi, 2010).

Antimicrobial Applications

- Synthesis and Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives : This study focuses on the synthesis of new derivatives of 1, 3, 4-thiadiazole with potential antibacterial and antifungal activities (Ameen & Qasir, 2017).

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

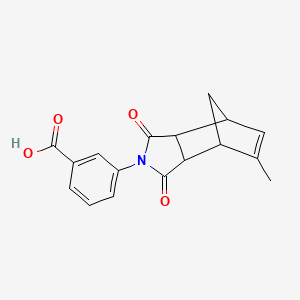

N-(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)cyclopropanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3OS2/c10-4(3-1-2-3)7-5-8-9-6(11)12-5/h3H,1-2H2,(H,9,11)(H,7,8,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSMJEMBIHKDTDJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NC2=NNC(=S)S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

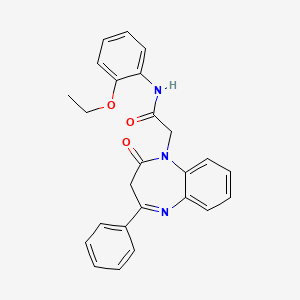

![7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(benzyl(methyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2729089.png)

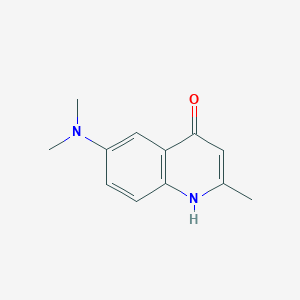

![(3-Pyrazol-1-ylphenyl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone](/img/structure/B2729093.png)

![N1-(2-fluorophenyl)-N2-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2729094.png)

![(4-formyl-2-methoxyphenyl) (E)-3-[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]prop-2-enoate](/img/structure/B2729098.png)

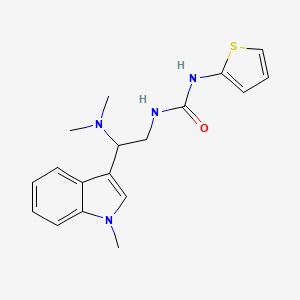

![N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)thiophene-2-carboxamide](/img/structure/B2729102.png)

![2-[(1-Ethyl-6,7-dimethoxyisoquinolin-4-YL)methyl]quinolin-8-OL](/img/structure/B2729107.png)